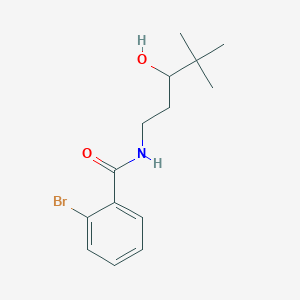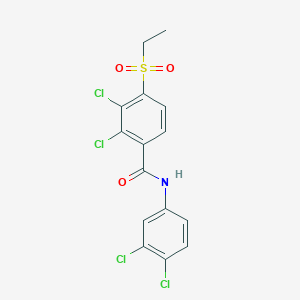
2,3-dichloro-N-(3,4-dichlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-N-(3,4-dichlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide (DCDE), also known as 4-ethylsulfonyl-3,4-dichlorophenyl-2,3-dichlorobenzoic acid amide, is a synthetic compound that has been studied for its potential applications in various scientific research fields. DCDE has a wide range of applications due to its unique chemical structure, which makes it a useful tool for researchers. The aim of
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research has explored the chlorosulfonation of N-benzyl carboxamides, leading to derivatives with potential for further chemical modification and applications in synthesizing compounds with biological activity. For example, N-Benzyl p-chloro- and 2,4-dichloro-benzamide have reacted with chlorosulfonic acid to give corresponding p-sulfonyl chlorides, which were then condensed with nucleophiles to produce diverse derivatives. Preliminary biological screenings of these compounds have shown activity against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
Biological Evaluation
A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides revealed these compounds as potent selective class III agents with comparable potency to known clinical candidates. This suggests the potential therapeutic applications of such sulfonamide derivatives in treating cardiac conditions (Morgan et al., 1990).
Materials Science
Polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile were synthesized, indicating applications in creating materials with high thermal stability and solubility in aprotic polar solvents. Such materials are valuable for their potential uses in high-performance polymers and coatings (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Antiviral Properties
Arylsulfone derivatives have been synthesized and shown to possess activity against human betaherpesviruses, highlighting the potential of sulfone-containing compounds like 2,3-dichloro-N-(3,4-dichlorophenyl)-4-(ethylsulfonyl)benzenecarboxamide in developing new antiviral therapeutics. These compounds retained their activity against virus strains resistant to other antivirals, suggesting a novel mode of action (Naesens et al., 2006).
Chiral Recognition and Analysis
Studies on the chiral recognition of sulfonamide derivatives by immobilized-type chiral stationary phases based on cellulose tris(3,5-dichlorophenylcarbamate) have provided insights into the molecular interactions and affinity of such compounds for specific chiral selectors, which is crucial for analytical chemistry and the development of pharmaceuticals (Carradori, Secci, Faggi, & Cirilli, 2018).
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(3,4-dichlorophenyl)-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO3S/c1-2-24(22,23)12-6-4-9(13(18)14(12)19)15(21)20-8-3-5-10(16)11(17)7-8/h3-7H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHAMNXXGFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
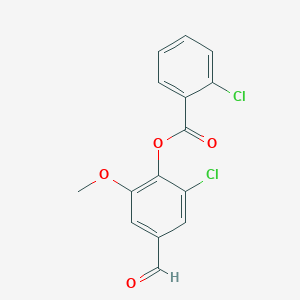
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2549462.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
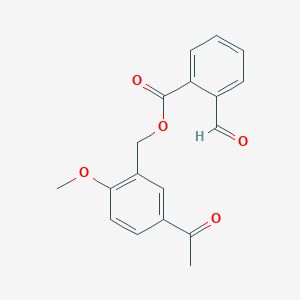
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)
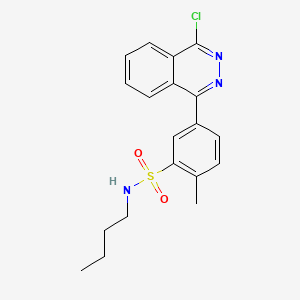
![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)
